molecular formula C19H28N2O2 B161040 [3,2-c]Furazan-5alpha-androstan-17beta-ol CAS No. 3662-95-1

[3,2-c]Furazan-5alpha-androstan-17beta-ol

Cat. No.: B161040
CAS No.: 3662-95-1
M. Wt: 316.4 g/mol
InChI Key: QXSGBQLLOLAIIG-VWJMYWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,2-c]Furazan-5alpha-androstan-17beta-ol is a synthetic androstane-based steroid derivative intended for research and development purposes. This compound is structurally characterized by a furazan ring system fused at the [3,2-c] position of the classic 5α-androstan skeleton, with a hydroxyl group at the 17β position. The modification with a furazan heterocycle is of significant interest in medicinal chemistry for its potential to alter the molecule's electronic properties, metabolic stability, and binding affinity. The primary research applications for this compound may include investigations as a chemical reference standard , a key intermediate in the synthesis of more complex steroid-based molecules, or a tool compound for studying steroid-receptor interactions. Its specific mechanism of action and research value are areas for active exploration, potentially relating to its interaction with enzymes or receptors in the androgen signaling pathway. As with many anabolic-androgenic steroid (AAS) derivatives, it may be utilized in biochemical research to probe protein synthesis mechanisms or cellular differentiation . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for direct use in humans, animals, or as a diagnostic or therapeutic agent. All necessary safety data sheets (SDS) should be consulted and proper laboratory handling protocols must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15-16(21-23-20-15)10-19(11,14)2/h11-14,17,22H,3-10H2,1-2H3/t11-,12-,13-,14-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSGBQLLOLAIIG-VWJMYWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5=NON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization of the Androstane Furazan Scaffold

Strategies for the Stereoselective Introduction of the Furazan (B8792606) Ring onto the Androstane (B1237026) Skeleton

The construction of the [3,2-c]furazan-5alpha-androstan-17beta-ol molecule hinges on the stereoselective formation of the furazan ring at the C-2 and C-3 positions of the 5α-androstane skeleton. The inherent stereochemistry of the steroid nucleus, particularly the trans-fusion of the B/C and C/D rings and the α-orientation of the hydrogen at C-5, is typically preserved throughout the synthetic sequence. libretexts.org The primary challenge lies in the regioselective and stereocontrolled annulation of the heterocyclic ring onto the A-ring.

Elucidation of Reaction Mechanisms for C-2, C-3 Furazan Annulation

The formation of the 1,2,5-oxadiazole (furazan) ring fused to the steroid A-ring is classically achieved through the reaction of a 1,2-dicarbonyl functionality or a reactive equivalent with a source of nitrogen, typically hydroxylamine (B1172632). A common precursor for the synthesis of this compound is a 2-hydroxymethylene-3-keto-5α-androstane derivative. google.com

The plausible reaction mechanism for the annulation of the furazan ring proceeds as follows:

Preparation of the β-Dicarbonyl Precursor: The synthesis typically starts with a 3-keto-5α-androstane derivative, such as 5α-androstan-3-one-17β-ol or its 17-esterified counterpart. This starting material undergoes a formylation reaction at the C-2 position, commonly using an alkyl formate (B1220265) (e.g., ethyl formate) in the presence of a strong base like sodium methoxide. This Claisen condensation reaction generates a 2-hydroxymethylene-3-keto steroid, which exists in equilibrium with its tautomeric 2-formyl-3-keto form. This intermediate is a key building block for the subsequent cyclization. The metabolism of a similar compound, 17beta-hydroxy-2-hydroxymethylene-5alpha-androstan-3-one, has been studied, indicating the biological relevance of this structural motif. nih.gov

Cyclization with Hydroxylamine: The 2-hydroxymethylene-3-keto-androstane derivative is then treated with hydroxylamine hydrochloride. The reaction likely proceeds through the formation of an intermediate dioxime from the 1,2-dicarbonyl-like precursor. The subsequent cyclization to form the 1,2,5-oxadiazole ring is believed to involve a dehydration-mediated ring closure of the dioxime intermediate. organic-chemistry.orgnih.gov

A proposed mechanism for the cyclization of a generic 1,2-diketone with hydroxylamine to form a furazan is outlined below:

StepDescription
1Nucleophilic attack of hydroxylamine on one of the carbonyl groups of the diketone to form a hemiaminal.
2Dehydration to form a monoxime intermediate.
3Reaction of the second carbonyl group with another molecule of hydroxylamine to form a dioxime.
4Intramolecular cyclization of the dioxime with subsequent elimination of water to yield the stable aromatic furazan ring.

Optimization of Synthetic Pathways to this compound

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product. Key to this is the efficient formation of the 2-hydroxymethylene-3-keto intermediate and its subsequent clean conversion to the furazan-fused steroid.

A general synthetic pathway, as described in the patent literature, involves the following steps google.com:

Starting Material: The synthesis commences with a 5α-androstan-3-one derivative, for instance, 17β-acetoxy-5α-androstan-3-one.

Formylation: The steroid is treated with an excess of ethyl formate in the presence of a strong base like sodium hydride in an inert solvent such as benzene. This reaction introduces the formyl group at the C-2 position, yielding 2-hydroxymethylene-17β-acetoxy-5α-androstan-3-one.

Furazan Ring Formation: The resulting intermediate is then reacted with hydroxylamine hydrochloride in a solvent like ethanol. The reaction mixture is typically heated to drive the cyclization and formation of the furazan ring.

Hydrolysis (optional): If the 17β-hydroxyl group is protected as an ester (e.g., acetate), it can be hydrolyzed under basic conditions (e.g., using potassium hydroxide (B78521) in methanol) to yield the target compound, this compound.

The purification of the final product is generally achieved through recrystallization or column chromatography. google.com

Synthesis of 17beta-ol Functionalization and Related Structural Modifications

The 17β-hydroxyl group of this compound is a key site for further chemical modifications, allowing for the synthesis of a variety of ester derivatives. These modifications can alter the pharmacokinetic properties of the molecule.

The esterification of the 17β-hydroxyl group is typically achieved by reacting the parent alcohol with an appropriate acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base like pyridine (B92270). google.com For example, reaction with acetic anhydride in pyridine yields the 17β-acetoxy derivative. google.com The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can significantly accelerate these esterification reactions, even at room temperature, which helps to minimize side reactions. google.com

Acylating AgentBase/CatalystProduct
Acetic AnhydridePyridine[3,2-c]Furazan-5alpha-androstan-17beta-yl acetate
Propionic AnhydridePyridine[3,2-c]Furazan-5alpha-androstan-17beta-yl propionate
Butyric AnhydridePyridine[3,2-c]Furazan-5alpha-androstan-17beta-yl butyrate

It is important to note that the esterification of hindered 17β-hydroxyl groups can sometimes be challenging and may require specific catalysts or reaction conditions to proceed efficiently. researchgate.net

Analysis of Synthetic Intermediates and Reaction Byproducts

The synthesis of this compound and its derivatives can be accompanied by the formation of intermediates and byproducts. The identification and characterization of these species are crucial for optimizing reaction conditions and ensuring the purity of the final product. Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for this analysis. rsc.org

Potential Intermediates:

2-Hydroxymethylene-5α-androstan-3-one-17β-ol (or its 17-ester): This is the key intermediate formed during the formylation step. Its presence can be monitored chromatographically.

Monoxime and Dioxime Intermediates: These are transient species formed during the reaction with hydroxylamine and are generally not isolated.

Potential Byproducts:

Unreacted Starting Material: Incomplete formylation or cyclization will result in the presence of the initial 3-keto steroid or the 2-hydroxymethylene intermediate in the final product mixture.

Formation of Isoxazole (B147169) Isomers: Depending on the reaction conditions and the nature of the diketone equivalent, there is a possibility of forming isomeric [2,3-d]isoxazole derivatives as byproducts, although the formation of the furazan is generally favored from 1,2-dicarbonyl precursors.

Dehydration Products: In the case of steroids with additional hydroxyl groups, dehydration can be a potential side reaction, especially under acidic or high-temperature conditions. google.com

Enol Esters: During the esterification of the 17β-hydroxyl group in the presence of a 3-keto functionality (if unprotected), the formation of an enol ester at the A-ring is a possible side reaction. google.com

The purification of the desired furazan-fused steroid from these impurities is typically achieved by column chromatography on silica (B1680970) gel or alumina, followed by recrystallization. google.com

Development of Novel Synthetic Approaches for Furazan-Fused Steroids

While the classical synthesis of [3,2-c]furazan-fused steroids is well-established, modern organic synthesis offers a plethora of new methodologies that could potentially be applied to create these and other novel heterocyclic steroids more efficiently and with greater diversity. researchgate.netmdpi.com

Modern Synthetic Strategies Potentially Applicable:

Transition Metal-Catalyzed Cross-Coupling Reactions: These methods could be employed to introduce functional groups onto the steroid skeleton or the furazan ring, allowing for the synthesis of a wider range of derivatives.

C-H Activation/Functionalization: Direct functionalization of C-H bonds on the steroid nucleus offers a more atom-economical approach to introducing new substituents without the need for pre-functionalized starting materials. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can often dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to improved yields and safety, particularly for highly exothermic reactions.

While specific examples of these modern methods applied directly to the synthesis of this compound are not abundant in the literature, the general trends in the synthesis of complex heterocyclic systems suggest that such approaches hold significant promise for the future development of novel furazan-fused steroids. researchgate.netnih.gov

Rigorous Analytical Characterization and Structural Elucidation of 3,2 C Furazan 5alpha Androstan 17beta Ol

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

The unambiguous determination of the complex three-dimensional structure of [3,2-c]Furazan-5alpha-androstan-17beta-ol relies on the application of several high-resolution spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise stereochemistry of steroidal compounds. For this compound, both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR analysis, the chemical shifts, coupling constants, and signal multiplicities of the protons on the steroid backbone would confirm the 5-alpha configuration and the beta-orientation of the hydroxyl group at C-17. For instance, the axial or equatorial nature of specific protons can be determined from their coupling constants, which is critical for assigning the relative stereochemistry at the various chiral centers of the androstane (B1237026) skeleton. The protons on the furazan (B8792606) ring would exhibit characteristic chemical shifts, confirming its presence and attachment to the A-ring of the steroid.

¹³C NMR spectroscopy would complement the proton data by providing the number of non-equivalent carbons and their hybridization states. The chemical shifts of the carbons in the steroid nucleus and the furazan ring would be highly indicative of their local electronic environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, ultimately leading to a full assignment of the molecule's complex structure.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods to generate the protonated molecule [M+H]⁺.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₁₉H₂₈N₂O₂). caymanchem.com A reported mass spectrometry result for the protonated molecule (MH⁺) is 317.2, which corresponds to the molecular weight of 316.40 g/mol . caymanchem.com

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can define the relative stereochemistry and connectivity, X-ray crystallography provides the ultimate confirmation of the absolute configuration of a molecule in the solid state. This technique would be particularly valuable for this compound, as it would provide an unambiguous three-dimensional structure of the entire molecule, including the precise bond angles, bond lengths, and stereochemical relationships between all atoms.

To perform this analysis, a suitable single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern produced is then used to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This would definitively confirm the 5-alpha stereochemistry, the 17-beta orientation of the hydroxyl group, and the planar geometry of the furazan ring fused to the A-ring of the steroid. The resulting crystal structure would serve as the ultimate proof of the molecule's absolute configuration.

Chromatographic Separation Methods for Purity Assessment and Isomer Differentiation

Chromatographic techniques are essential for assessing the purity of this compound and for differentiating it from potential isomers or related impurities. The choice of chromatographic method depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like steroids. For GC-MS analysis of this compound, derivatization of the hydroxyl group, for example, by silylation to form a trimethylsilyl (B98337) (TMS) ether, is often necessary to improve its volatility and chromatographic behavior.

The derivatized compound would exhibit a characteristic retention time on a given GC column, which can be used for its identification. The coupling of GC with a mass spectrometer allows for the acquisition of a mass spectrum of the eluting compound, providing further confirmation of its identity through its molecular ion and fragmentation pattern. GC-MS is a powerful tool for screening for the presence of this compound in various matrices and for assessing its purity by detecting any volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. LC-MS is particularly well-suited for the analysis of this compound in its underivatized form.

Reversed-phase high-performance liquid chromatography (HPLC) would be the method of choice, where the compound is separated based on its hydrophobicity. A certificate of analysis indicates a purity of 100.0% by HPLC, demonstrating the utility of this technique for purity assessment. caymanchem.com

Coupling HPLC with a mass spectrometer, particularly a tandem mass spectrometer (LC-MS/MS), provides a highly selective and sensitive method for the detection and quantification of this compound. This technique is crucial in forensic analysis and metabolism studies, where the compound may be present at very low concentrations in complex biological matrices. nih.govnih.gov The combination of retention time from the LC and the specific precursor-to-product ion transitions in the MS/MS detector provides a very high degree of confidence in the identification and quantification of the analyte.

Methodologies for Identifying and Characterizing Unlabeled or Misrepresented Steroid Analogs

The proliferation of designer steroids, which are often unlabeled or misrepresented, necessitates robust analytical strategies for their detection and characterization. nih.gov These methods are critical in forensic toxicology and anti-doping efforts. nih.govnih.gov The primary approaches involve hyphenated chromatographic and mass spectrometric techniques, which offer high sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem MS (MS/MS), are the cornerstone techniques for steroid analysis. nih.govdshs-koeln.de

Sample Preparation : Before analysis, steroids must be extracted from their matrix, such as biological samples or seized products. nih.govnih.gov This often involves techniques like solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes and remove interfering substances. nih.govresearchgate.net For GC-MS analysis, a derivatization step, commonly trimethylsilylation, is employed to increase the volatility and thermal stability of the steroid molecules. nih.gov

Chromatographic Separation : Chromatography, either gas or liquid, separates the complex mixture into its individual components before they enter the mass spectrometer. nih.gov This separation is crucial for distinguishing between different steroids and their metabolites, which may have similar masses.

Mass Spectrometric Detection : Mass spectrometry serves as the detector, identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) is increasingly used as it provides highly accurate mass measurements, allowing for the determination of elemental composition and better differentiation from background noise. nih.gov For known compounds, Selected Ion Monitoring (SIM) can be used to target specific ions, increasing sensitivity. nih.govunb.br

Non-Targeted Screening : To identify novel or unexpected steroid analogs, non-targeted approaches are employed. nih.gov This involves screening samples for any compounds that exhibit the characteristic structural features of a steroid, even if the specific compound is not in a reference library. Precursor ion scanning, a tandem MS technique, can be used to detect all compounds in a sample that fragment to produce a common steroidal product ion. nih.gov

These methodologies create a powerful framework for identifying both known and unknown steroid analogs, ensuring that even modified or mislabeled substances can be accurately characterized. nih.govwaters.com

Technique Application in Steroid Analysis
GC-MS A primary method for routine screening of synthetic steroids. nih.govdshs-koeln.de Requires derivatization to analyze the compounds. nih.gov
LC-MS/MS Offers high sensitivity and specificity without the need for derivatization, suitable for a broad range of steroid compounds. nih.govnih.gov
HRMS Provides highly accurate mass data, enabling the identification of unknown compounds and reducing false positives. nih.gov
Solid-Phase Extraction (SPE) A common and effective sample clean-up technique to isolate steroids from complex matrices before analysis. nih.gov
Non-Targeted Screening Used to detect novel or "designer" steroids by searching for common structural fragments or characteristics. nih.gov

Mechanistic Investigations of Biological Activity and Receptor Interactions of 3,2 C Furazan 5alpha Androstan 17beta Ol

Elucidation of Steroid Receptor Binding Affinity and Selectivity

The interaction of a steroid with its cognate receptor is the primary determinant of its biological activity. The affinity and selectivity of [3,2-c]Furazan-5alpha-androstan-17beta-ol for steroid receptors are critical to understanding its potential effects.

While direct binding affinity data for this compound to the androgen receptor (AR) is not extensively documented in publicly available literature, inferences can be drawn from structurally similar compounds. Stanozolol (B1681124), a 17α-methylated steroid with a pyrazole (B372694) ring fused to the A-ring, exhibits a lower binding affinity for the AR compared to testosterone (B1683101). researchgate.net Despite this, stanozolol is a potent activator of AR-mediated signaling. researchgate.net This suggests that binding affinity alone does not solely dictate the anabolic or androgenic potency of a compound.

The furazan (B8792606) ring in this compound, being a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, is expected to influence the electronic and steric properties of the steroid A-ring. This modification could alter its interaction with the ligand-binding domain (LBD) of the AR. Molecular docking studies on other synthetic steroids have shown that even minor structural changes can significantly impact binding energy and receptor interaction. nipne.ro The highly hydrophobic nature of the AR's binding cavity suggests that the lipophilicity of the fused heterocycle would play a role. nipne.ro

Table 1: Comparative Androgen Receptor Binding Affinity of Selected Steroids

CompoundRelative Binding Affinity (RBA) for ARNotes
TestosteroneHighNatural ligand for the AR.
StanozololLow guidetopharmacology.orgDespite low affinity, it is a strong activator of AR-induced protein synthesis. guidetopharmacology.org
MethandrostenoloneHigh nipne.roShows binding affinity similar to testosterone. nipne.ro
OxandroloneModerateSynthetic anabolic steroid.

Estrogen Receptor (ER): Studies on stanozolol have shown that it can interact with the estrogen receptor alpha (ERα). nih.govresearchgate.net In certain cell types, such as MCF-7 breast cancer cells, stanozolol has been found to induce estrogenic effects by binding to ERα and activating downstream signaling pathways. elsevierpure.comresearchgate.net This interaction can lead to the expression of ER-regulated genes. elsevierpure.comresearchgate.net Given the structural similarities, it is plausible that this compound could also exhibit some degree of cross-reactivity with the ER.

Progesterone (B1679170) Receptor (PR): Research indicates that stanozolol can bind to the progesterone receptor (PR). nih.gov In competitive binding assays using human skin and synovial fibroblasts, progesterone was able to partially displace the binding of stanozolol, confirming its interaction with the PR. nih.gov This suggests that some of the biological effects of stanozolol may be mediated through the PR. nih.gov Consequently, this compound may also possess an affinity for the PR.

Table 2: Cross-Reactivity Profile of Stanozolol

ReceptorBinding InteractionObserved Effect
Estrogen Receptor α (ERα)Yes nih.govresearchgate.netActivation of ERα-mediated signaling pathways in certain cell lines. elsevierpure.comresearchgate.net
Progesterone Receptor (PR)Yes nih.govInhibition of DNA synthesis in fibroblasts mediated through the PR. nih.gov

Comparative Analysis of Receptor Interactions with Stanozolol and Other Furazan/Isoxazole (B147169) Analogs

A comparative analysis with stanozolol and other steroids featuring furazan or isoxazole rings is essential for predicting the receptor interaction profile of this compound. The structure of the heterocyclic ring fused to the steroid A-ring is a critical determinant of biological activity.

Stanozolol's pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. In contrast, the furazan ring of this compound contains two nitrogen atoms and one oxygen atom. This difference in heteroatom composition and arrangement will undoubtedly alter the electronic distribution and hydrogen bonding potential of the A-ring, thereby influencing receptor interactions.

Studies on isoxazolyl steroids have demonstrated that these compounds can act as androgen receptor antagonists and inhibit AR transcriptional activity. nih.govnih.gov For instance, certain androstane (B1237026) derivatives with an isoxazole fragment have been shown to suppress AR signaling and decrease AR protein levels in prostate cancer cell lines. nih.govnih.gov This suggests that the presence of a nitrogen-oxygen heterocycle can confer anti-androgenic properties. It is therefore conceivable that the furazan ring in this compound could modulate its androgenic activity, potentially leading to a different anabolic-to-androgenic ratio compared to stanozolol.

Theoretical and Computational Approaches to Predicting Receptor Binding and Ligand-Protein Interactions

In the absence of empirical data, theoretical and computational methods provide valuable insights into the potential interactions between this compound and steroid receptors. Molecular docking simulations can predict the binding orientation and affinity of a ligand within the receptor's binding pocket.

Computational studies on stanozolol have revealed that despite its lower affinity for the AR, it can effectively activate the receptor. researchgate.net Molecular docking of various synthetic anabolic steroids has highlighted the importance of the ligand's molecular properties in determining binding strength. nipne.ro For this compound, a computational approach would involve:

Homology Modeling: Creating a three-dimensional model of the AR's ligand-binding domain.

Ligand Preparation: Generating a 3D structure of this compound.

Molecular Docking: Simulating the binding of the ligand to the receptor to predict the most stable conformation and calculate the binding energy.

Molecular Dynamics Simulations: Assessing the stability of the ligand-receptor complex over time.

These computational analyses could provide hypotheses about the binding mode of this compound and guide future experimental studies.

In Vitro Models for Studying Cellular Responses and Gene Expression Modulation by Furazan Steroids

In vitro cell culture models are indispensable tools for investigating the cellular and molecular effects of steroids. To understand the biological activity of this compound, various in vitro assays can be employed.

Reporter Gene Assays: These assays are used to determine whether a compound acts as an agonist or antagonist of a specific receptor. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive element. The activity of the reporter gene in the presence of the test compound indicates its effect on receptor-mediated transcription. Studies on isoxazolyl steroids have utilized AR-dependent reporter cell lines to identify AR antagonists. nih.gov

Gene Expression Analysis: Techniques such as quantitative real-time PCR (qRT-PCR) and microarrays can be used to study how this compound modulates the expression of specific target genes. For example, stanozolol has been shown to promote the expression of osteogenic genes in SaOS-2 cells, an in vitro model for bone formation. nih.gov It also upregulates the expression of the ER-regulated gene CCND1 in breast cancer cells. elsevierpure.com

Cell Proliferation and Differentiation Assays: These assays measure the effect of the compound on cell growth and maturation. Stanozolol has been shown to enhance the proliferation of growth plate chondrocytes in vitro. nih.govresearchgate.net

Table 3: In Vitro Models and Potential Endpoints for this compound**

In Vitro ModelPotential EndpointRelevance
AR-transfected cells with reporter geneLuciferase activityDetermine agonistic or antagonistic activity at the AR.
SaOS-2 osteosarcoma cellsExpression of osteogenic markers (e.g., RUNX2, SPP1) nih.govInvestigate potential effects on bone formation.
MCF-7 breast cancer cellsCell proliferation, ERα activation, aromatase expression elsevierpure.comAssess potential estrogenic activity.
Prostate cancer cell lines (e.g., LNCaP, LAPC-4) nih.govnih.govAR signaling, cell growth nih.govnih.govEvaluate potential anti-androgenic effects.

In Vitro and in Vivo Metabolic Pathways of 3,2 C Furazan 5alpha Androstan 17beta Ol

Identification and Characterization of Key Metabolites in Biological Systems

In both in vitro and in vivo systems, [3,2-c]Furazan-5alpha-androstan-17beta-ol undergoes extensive metabolism, leading to the formation of several metabolites. The primary site of these transformations is the liver, with the resulting metabolic products being primarily excreted in the urine.

Phase I Metabolic Transformations (e.g., Hydroxylation, Oxidation)

Phase I metabolism of this compound introduces or exposes functional groups, primarily through oxidation and hydroxylation. These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. Research has identified a number of Phase I metabolites, indicating that the steroid molecule is susceptible to enzymatic attack at several positions.

Key identified Phase I metabolites include:

Epifurazadrol : The epimerization of the hydroxyl group at the C17 position.

Hydroxylated Metabolites : Mono-hydroxylated and di-hydroxylated species have been detected. Specific identified hydroxylated metabolites include 4α-hydroxyfurazadrol, 4β-hydroxyfurazadrol, 16α-hydroxyfurazadrol, and 16β-hydroxyfurazadrol. spandidos-publications.com

Oxidized Metabolites : Further oxidation of hydroxylated metabolites can occur, for instance, leading to the formation of 16α-hydroxy oxidized furazadrol. spandidos-publications.com

The formation of these metabolites suggests that the enzymatic systems target both the steroid's A-ring and D-ring for modification.

Table 1: Key Phase I Metabolites of this compound

Metabolite Name Metabolic Reaction Position of Modification
Epifurazadrol Epimerization C17
4α-hydroxyfurazadrol Hydroxylation C4
4β-hydroxyfurazadrol Hydroxylation C4
16α-hydroxyfurazadrol Hydroxylation C16
16β-hydroxyfurazadrol Hydroxylation C16

Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I transformations, the parent compound and its Phase I metabolites can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the steroid, thereby aiding its renal excretion. The primary Phase II pathways for this compound are glucuronidation and sulfation.

Glucuronidation : This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to the hydroxyl groups of the steroid. Glucuronide conjugates of both the parent compound and its hydroxylated metabolites have been identified in urine samples.

Sulfation : Sulfotransferases (SULTs) are responsible for the transfer of a sulfonate group to the steroid's hydroxyl functions. Sulfate (B86663) conjugates of this compound and its metabolites are also found as excretory products.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, UGTs)

The biotransformation of this compound is mediated by specific enzyme systems.

Cytochrome P450 (CYP) Isoforms : The hydroxylation and oxidation reactions characteristic of Phase I metabolism are primarily carried out by CYP enzymes. While the specific isoforms responsible for the metabolism of this particular steroid have not been definitively identified in the literature, it is known that CYP3A4 is a key enzyme in the metabolism of many anabolic steroids, catalyzing reactions such as 6β-hydroxylation. nih.govresearchgate.net Other isoforms, such as those from the CYP2C family, are also known to be involved in steroid metabolism. nih.gov

UDP-Glucuronosyltransferases (UGTs) : The UGT superfamily of enzymes, particularly the UGT2B subfamily, is responsible for the glucuronidation of androgens and their metabolites. oup.com UGT2B7, UGT2B15, and UGT2B17 are known to conjugate various steroid hormones. cas.cz It is highly probable that these isoforms are also involved in the glucuronidation of this compound and its hydroxylated metabolites.

Sulfotransferases (SULTs) : The SULT enzymes, particularly those from the SULT2 family, are involved in the sulfation of steroids. ebrary.net

Comparative Metabolic Profiling with Structurally Related Designer Steroids

The metabolic pathways of this compound share similarities with other designer steroids that possess a heterocyclic ring fused to the steroid A-ring. A comparison with structurally related compounds like stanozolol (B1681124) and danazol provides insights into common metabolic routes.

Stanozolol : This steroid, which has a pyrazole (B372694) ring fused to the A-ring, also undergoes extensive hydroxylation. The major metabolites of stanozolol are 3'-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol. spandidos-publications.comnih.gov Similar to this compound, it is also excreted as glucuronide and sulfate conjugates. wikipedia.org

Danazol : Danazol, an isoxazole (B147169) derivative, is extensively metabolized in the liver, with its primary metabolites being 2-hydroxymethyl ethisterone and ethisterone. nih.gov The involvement of CYP3A4 in its metabolism has been established. wikipedia.org

The common metabolic pathways among these compounds include hydroxylation at various positions on the steroid nucleus and subsequent conjugation. The specific sites of hydroxylation can, however, differ based on the precise structure of the steroid and the orientation of the fused heterocyclic ring.

Table 2: Comparative Major Metabolites of Structurally Related Steroids

Compound Key Phase I Metabolites
This compound Epifurazadrol, 4α/β-hydroxyfurazadrol, 16α/β-hydroxyfurazadrol
Stanozolol 3'-hydroxystanozolol, 4β-hydroxystanozolol, 16β-hydroxystanozolol

Development of Analytical Strategies for Metabolite Detection and Quantification in Complex Matrices

The detection and quantification of this compound and its metabolites in biological fluids, primarily urine, are crucial for doping control and pharmacokinetic studies. The low concentrations of these metabolites in complex matrices necessitate highly sensitive and specific analytical techniques.

The primary analytical methods employed are:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for the targeted quantification of steroid metabolites. The method offers high sensitivity and specificity, allowing for the detection of metabolites at very low concentrations. For analysis, urine samples are often subjected to enzymatic hydrolysis with β-glucuronidase and arylsulfatase to cleave the conjugates and measure the total amount of each Phase I metabolite. Solid-phase extraction (SPE) is commonly used for sample clean-up and concentration prior to LC-MS/MS analysis. nih.govnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another powerful technique used for steroid analysis. It often requires derivatization of the analytes to increase their volatility and improve their chromatographic behavior.

Method validation for these analytical strategies is critical and typically includes the assessment of:

Linearity : Establishing a linear relationship between the analyte concentration and the instrument response.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Precision and Accuracy : Assessing the closeness of repeated measurements and the agreement between the measured and true values.

Recovery : Evaluating the efficiency of the extraction process.

Matrix Effects : Investigating the influence of other components in the biological matrix on the ionization of the analyte.

The development of these robust analytical methods is essential for the reliable identification and quantification of this compound metabolites, providing crucial information on its metabolic fate.

Forensic Science and Anti Doping Implications of 3,2 C Furazan 5alpha Androstan 17beta Ol

Development of Detection Methodologies for Anti-Doping Control

The core of anti-doping control lies in the robust and reliable detection of prohibited substances. For novel compounds like [3,2-c]Furazan-5alpha-androstan-17beta-ol, this requires a multi-faceted approach, from initial screening to the identification of long-term metabolic fingerprints.

Screening and Confirmation Assays in Human and Equine Biological Samples

The primary analytical technique for identifying designer steroids, including those with a furazan (B8792606) moiety, in biological matrices such as urine and blood is gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov This method separates complex mixtures of compounds and bombards them with electrons to create charged fragments, generating a unique mass spectrum that serves as a chemical fingerprint for the substance. For a compound like this compound, a screening assay would involve extracting steroids from a biological sample, derivatizing them to improve their volatility and thermal stability for GC analysis, and then injecting the sample into the GC-MS system.

Confirmation of a presumptive positive finding is typically achieved using tandem mass spectrometry (GC-MS/MS). This technique provides a higher degree of specificity and sensitivity by selecting a specific parent ion from the initial mass spectrometry analysis and subjecting it to further fragmentation. This process creates a second-generation mass spectrum of daughter ions that is highly characteristic of the parent compound, thus confirming its identity. While specific protocols for this compound are not extensively published due to its novelty, the methods applied to its close structural analog, furazabol (B1674276), provide a clear blueprint. nih.govnih.gov Studies on other designer steroids in both human and equine samples have successfully utilized GC-MS/MS for the identification of novel metabolites, a strategy directly applicable to this compound. core.ac.uknih.gov

Table 1: Analytical Parameters for Designer Steroid Detection

Parameter Technique Description
Separation Gas Chromatography (GC) Separates volatile compounds based on their physical and chemical properties as they interact with a stationary phase in a heated column.
Ionization Electron Ionization (EI) A hard ionization technique that uses a high-energy electron beam to fragment molecules, creating a characteristic mass spectrum.
Detection Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized atoms or molecules, allowing for the identification of the compound.

| Confirmation | Tandem Mass Spectrometry (MS/MS) | Provides enhanced specificity by isolating a precursor ion and inducing further fragmentation to produce a unique product ion spectrum. |

Strategies for Long-Term Metabolite Detection

A significant challenge in anti-doping is the limited window of detection for many parent compounds. Athletes may cease use of a substance long enough before a competition to avoid detection. Therefore, a critical strategy for extending the detection window is the identification and monitoring of long-term metabolites. hpst.cz These are metabolic byproducts that remain in the body for an extended period after the parent drug has been eliminated.

For anabolic steroids, these metabolites are often excreted in urine as glucuronide or sulfate (B86663) conjugates. hpst.cz Research on the related compound furazabol has shown that its primary urinary metabolite is 16-hydroxyfurazabol. nih.govnih.gov This metabolite, along with the unchanged parent compound, can be detected in urine for a significant period after administration. nih.gov The detection of these metabolites typically involves an initial hydrolysis step using enzymes like β-glucuronidase/arylsulfatase to cleave the conjugate, followed by extraction and GC-MS analysis. hpst.cz By targeting these more persistent metabolites, the window of detection can be extended from a few days to several weeks, significantly enhancing the effectiveness of anti-doping programs. hpst.cz

Regulatory Status and Classification as a Controlled Substance

The legal status of a designer steroid dictates how it is handled, researched, and prosecuted. The classification of this compound as a controlled substance has significant ramifications for both law enforcement and the scientific community.

Analysis of International and National Controlled Substances Legislation

In the United States, this compound is explicitly listed as a Schedule III controlled substance under the Controlled Substances Act (CSA). caymanchem.com This classification was solidified by the Designer Anabolic Steroid Control Act of 2014, which amended the CSA to include a list of specific anabolic steroids, including this compound. govinfo.gov This act aimed to close loopholes that allowed manufacturers of designer steroids to evade prosecution by making slight chemical modifications to existing controlled substances.

Internationally, the World Anti-Doping Agency (WADA) maintains a Prohibited List that is the standard for most international sporting bodies. wada-ama.orgukad.org.uk While this compound is not explicitly named, the closely related compound furazabol is listed as a prohibited anabolic androgenic steroid. wada-ama.orgwada-ama.org Furthermore, the WADA Prohibited List contains a catch-all clause for "other substances with a similar chemical structure or similar biological effect(s)," which would almost certainly apply to this compound due to its structural similarity to other prohibited steroids. wada-ama.org

Table 2: Regulatory Status of this compound

Jurisdiction Regulatory Body Classification Implications
United States Drug Enforcement Administration (DEA) Schedule III Controlled Substance Strict manufacturing, distribution, and prescribing regulations; criminal penalties for illicit possession and trafficking. federalregister.govdea.govusdoj.gov

| International (Sport) | World Anti-Doping Agency (WADA) | Prohibited at all times (in- and out-of-competition) | Athletes are strictly prohibited from using the substance; a positive test results in anti-doping rule violations and sanctions. wada-ama.orgwada-ama.orgftf.pf |

Impact on Research and Handling Protocols

The classification of this compound as a Schedule III substance imposes stringent regulations on its use in research. federalregister.gov Any laboratory wishing to conduct studies with this compound must be registered with the DEA. federalregister.govfederalregister.gov This registration involves a thorough application and inspection process to ensure that the facility has adequate security measures to prevent diversion.

Handling protocols for Schedule III substances are rigorous and include requirements for:

Record-keeping: Meticulous records must be kept of the acquisition, use, and disposal of the substance.

Security: The compound must be stored in a securely locked cabinet or safe to prevent unauthorized access.

Disposal: Any unused or expired material must be disposed of in accordance with DEA regulations, which often involves transfer to a registered reverse distributor. federalregister.gov

These regulations, while necessary for preventing abuse, can create administrative and financial burdens for researchers, potentially slowing the development of new detection methods and the understanding of the compound's pharmacological and toxicological properties. federalregister.govfederalregister.gov

Challenges Posed by Novel Designer Steroids in Forensic and Anti-Doping Analysis

The continuous emergence of novel designer steroids like this compound presents a persistent cat-and-mouse game for forensic and anti-doping laboratories. nih.govresearchgate.net The primary challenge is that these compounds are specifically designed to be unknown to testing authorities. nih.gov

Key challenges include:

Lack of Reference Materials: The identification and confirmation of a new designer steroid require a pure, certified reference material. researchgate.net As these substances are often synthesized in clandestine laboratories, obtaining such standards can be a significant hurdle for forensic chemists.

Unknown Metabolism: Without administering the substance in a controlled study, which can be ethically and legally complex, the metabolic fate of a new steroid is unknown. nih.gov This makes it difficult to identify the most appropriate long-term metabolites to target for detection.

Structural Obfuscation: Minor modifications to the steroid backbone, such as the introduction of a furazan ring, can alter the fragmentation patterns in mass spectrometry, making it difficult to identify the compound based on libraries of known steroids. researchgate.net

To counter these challenges, anti-doping laboratories are increasingly adopting non-targeted and indirect analytical approaches. nih.gov These methods look for any unusual signals in a sample that might indicate the presence of a novel compound, rather than just searching for known substances. Furthermore, the practice of long-term storage of samples allows for re-analysis at a later date, once a new designer steroid has been identified and a detection method developed. nih.gov

Ethical Considerations in the Research and Monitoring of Anabolic Androgenic Steroids

The use and regulation of Anabolic Androgenic Steroids (AAS) like this compound are fraught with complex ethical dilemmas that extend beyond the athlete to researchers, healthcare professionals, and anti-doping agencies. These considerations are fundamental to ensuring that the integrity of sport is maintained while respecting the rights and well-being of individuals. The ethical landscape is shaped by a delicate balance between the principles of fair play, the health of athletes, individual autonomy, and the scientific imperative to understand and detect new performance-enhancing substances.

At the heart of the debate is the very essence of sport, which is often described as a celebration of human excellence achieved through dedication and natural talent. wada-ama.org The introduction of potent synthetic substances threatens this ideal, creating an uneven playing field and raising profound questions about the nature of competition. nih.govlongdom.org Consequently, a robust ethical framework is essential to guide the research, monitoring, and regulation of these compounds.

The World Anti-Doping Agency (WADA) provides a foundational ethical framework through the World Anti-Doping Code, which seeks to preserve the "spirit of sport". wada-ama.orgusada.org This framework, however, is continuously challenged by the emergence of new designer steroids and the evolving nature of doping practices. numberanalytics.com

The concept of the "spirit of sport" is a cornerstone of anti-doping ethics, encapsulating values such as fairness, honesty, respect for rules, and courage. wada-ama.org The use of AAS is widely considered a form of cheating that violates this spirit by creating an unfair advantage. nih.govtrivent-publishing.eu This perspective holds that doping undermines the very purpose of athletic competition, which is to test the natural abilities and hard work of participants. karger.com

However, this principle is not without its complexities. Arguments have been made that inequalities already exist in sport due to differences in genetics, access to resources, and quality of training. wada-ama.orgtrivent-publishing.eu From this viewpoint, the line between permissible and impermissible enhancements can be seen as arbitrary. Despite these debates, the consensus within the global sporting community is that doping is fundamentally incompatible with the values of sport. wada-ama.org

The following table outlines the key values encompassed by the "spirit of sport" as defined by WADA:

Core Value Description Relevance to Anti-Doping
Ethics, Fair Play, and Honesty Adherence to rules and a commitment to competing without deception.Doping is a form of cheating that violates the principle of fair competition. nih.gov
Health The well-being of the athlete is paramount.The use of AAS poses significant health risks, which anti-doping rules aim to mitigate. wada-ama.orgkarger.com
Excellence in Performance The pursuit of achieving one's full potential through natural means.Doping artificially enhances performance, devaluing natural talent and effort. wada-ama.org
Character and Education Sport as a vehicle for developing positive character traits and lifelong learning.Doping undermines the development of character by promoting a "win at all costs" mentality.
Respect for Self and Others Competing with integrity and showing respect for fellow competitors, officials, and the rules.Doping shows disrespect for competitors who abide by the rules. wada-ama.org

A primary ethical justification for the prohibition of AAS is the principle of non-maleficence, or the obligation to do no harm. nih.gov The use of AAS is associated with a wide range of potential adverse health effects, including cardiovascular, hepatic, and psychological disorders. nih.govlongdom.orgresearchgate.net Anti-doping policies are therefore seen as a paternalistic measure to protect athletes from making choices that could be detrimental to their long-term health. karger.com

This protective stance is particularly relevant in the context of designer steroids like this compound, for which the physiological and toxicological properties are often unknown. biomol.comcaymanchem.com The use of such substances represents a significant and unpredictable health risk.

The ethical imperative to protect athlete health extends to the research and monitoring process itself. While testing is necessary to deter doping, it must be conducted in a manner that minimizes physical and psychological harm to the athlete. numberanalytics.com

A significant ethical tension exists between the paternalistic approach of anti-doping authorities and the principle of athlete autonomy. nih.govasep.org Respect for autonomy dictates that individuals have the right to make their own decisions about their bodies and their health. karger.com Some argue that if an adult athlete is fully informed of the risks, they should be free to choose whether or not to use performance-enhancing substances. asep.org

However, the nature of organized sport, which is governed by a common set of rules, complicates this individualistic perspective. By choosing to compete, athletes agree to abide by the rules of the sport, including anti-doping regulations.

The monitoring of athletes for doping also raises significant privacy concerns. nih.gov The requirement for athletes to provide their whereabouts for out-of-competition testing, for instance, is a considerable intrusion into their private lives. numberanalytics.com Similarly, the collection and analysis of biological samples necessitate strict confidentiality protocols to protect sensitive personal information. nih.gov

The issue of informed consent is also critical, particularly in the context of anti-doping tests where athletes are often obliged by law or regulation to provide samples without additional consent at the time of testing. nih.gov

Healthcare professionals, including physicians, trainers, and nutritionists, are often caught in the ethical crossfire of the doping debate. asep.orgama-assn.org Their primary ethical duty is to the health and well-being of their patient-athlete, which is guided by the principle of non-maleficence. nih.govresearchgate.net Prescribing or condoning the use of prohibited substances for non-therapeutic purposes is a clear violation of medical ethics and, in many cases, the law. ama-assn.orgnih.gov

Healthcare providers have a professional and ethical obligation to:

Refuse requests for performance-enhancing drugs for non-therapeutic reasons. ama-assn.org

Educate athletes about the health risks associated with AAS use. nih.govama-assn.org

Promote safe and effective training methods as an alternative to doping. ama-assn.org

Be aware of the WADA Prohibited List to avoid inadvertently prescribing a banned substance. ama-assn.org

Uphold patient confidentiality while also navigating the reporting requirements of anti-doping organizations.

The following table summarizes the ethical obligations of healthcare professionals in the context of anti-doping:

Ethical Principle Application in Anti-Doping Supporting Evidence
Beneficence Act in the best interest of the athlete's health and well-being. idosr.org
Non-Maleficence Avoid causing harm; refuse to prescribe or support the use of harmful substances. nih.govresearchgate.net
Autonomy Respect the athlete's right to make informed decisions, while providing clear medical guidance on risks. nih.govidosr.org
Justice Ensure fair and equitable treatment of all athletes, and advocate for a level playing field. researchgate.netidosr.org

The emergence of designer steroids such as this compound presents unique ethical challenges for the scientific community. This compound is identified as a demethylated analog of stanozolol (B1681124) and is intended for forensic and research applications. biomol.comcaymanchem.com As the physiological and toxicological properties of such compounds are largely unknown, research is crucial for developing detection methods and understanding potential health risks. biomol.comcaymanchem.com

The ethical conduct of this research must be paramount. This includes:

Justification for Research: Research on new steroids must be justified by the need to protect clean athletes and the integrity of sport.

Minimizing Harm: In-vitro studies and animal models should be used to assess the biological activity and potential toxicity of new compounds before any consideration of human administration studies.

Informed Consent in Human Research: If human administration studies are deemed necessary and ethically justifiable, they must adhere to the highest ethical standards, including fully informed consent that details the unknown risks of a novel substance.

Confidentiality and Data Protection: The results of research, particularly data that could identify individuals, must be handled with strict confidentiality.

Dual-Use Concerns: Researchers must be mindful that their findings could be misused by those seeking to evade detection. The publication and dissemination of research should be handled responsibly.

The investigation into novel steroids often involves the analysis of seized materials, which requires a clear chain of custody and adherence to forensic standards. nih.gov The development of analytical reference standards for compounds like this compound is a critical step in enabling accredited laboratories to detect their use. caymanchem.combioscience.co.uk

Q & A

Q. What regulatory approvals are required for preclinical studies of this compound?

  • Methodological Answer : Secure DEA Schedule III licensure for possession and animal testing (21 CFR §1301.13). For international collaboration, comply with the UN Single Convention on Psychotropic Substances. Ethical review boards (IRB/IACUC) must approve protocols involving vertebrate models, emphasizing 3R principles (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,2-c]Furazan-5alpha-androstan-17beta-ol
Reactant of Route 2
[3,2-c]Furazan-5alpha-androstan-17beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.